molecular formula C11H17NOS B7501853 2,5-dimethyl-N-(2-methylpropyl)thiophene-3-carboxamide

2,5-dimethyl-N-(2-methylpropyl)thiophene-3-carboxamide

Cat. No. B7501853
M. Wt: 211.33 g/mol
InChI Key: JECNHRLZEIZFHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dimethyl-N-(2-methylpropyl)thiophene-3-carboxamide is a compound that belongs to the family of thiophene derivatives. It has been synthesized and studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-(2-methylpropyl)thiophene-3-carboxamide is not fully understood. However, it has been suggested that it may exert its biological activities through the modulation of various signaling pathways such as the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. It has also been found to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
2,5-dimethyl-N-(2-methylpropyl)thiophene-3-carboxamide has been found to exhibit various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been found to inhibit the migration and invasion of cancer cells. In addition, it has been found to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2,5-dimethyl-N-(2-methylpropyl)thiophene-3-carboxamide in lab experiments is its relatively simple synthesis method. It is also a stable compound that can be easily stored and handled. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its biological activities.

Future Directions

There are several future directions for the study of 2,5-dimethyl-N-(2-methylpropyl)thiophene-3-carboxamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential use as a therapeutic agent for the treatment of various diseases. Additionally, its potential use as a tool compound for the study of signaling pathways involved in inflammation and cancer could also be explored.

Synthesis Methods

The synthesis of 2,5-dimethyl-N-(2-methylpropyl)thiophene-3-carboxamide involves the reaction of 2,5-dimethylthiophene-3-carboxylic acid with isobutylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions and yields the desired product in good yields.

Scientific Research Applications

2,5-dimethyl-N-(2-methylpropyl)thiophene-3-carboxamide has been studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor activities. It has also been studied for its potential use as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

2,5-dimethyl-N-(2-methylpropyl)thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NOS/c1-7(2)6-12-11(13)10-5-8(3)14-9(10)4/h5,7H,6H2,1-4H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JECNHRLZEIZFHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)C(=O)NCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dimethyl-N-(2-methylpropyl)thiophene-3-carboxamide

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